molecular formula C18H28N2O3 B6326412 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- CAS No. 947275-35-6

1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)-

Cat. No.: B6326412
CAS No.: 947275-35-6
M. Wt: 320.4 g/mol
InChI Key: YYTFROGXRPOCQX-MRXNPFEDSA-N
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Description

1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its piperazine ring, which is substituted with a hydroxyethyl group and a phenylmethyl group, and is esterified with a tert-butyl group. The (2R)- configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The hydroxyethyl and phenylmethyl groups are introduced through nucleophilic substitution reactions. For example, the hydroxyethyl group can be added using ethylene oxide, while the phenylmethyl group can be introduced using benzyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenylmethyl group can be reduced to a phenylethyl group.

    Substitution: The ester group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 2-(2-carboxyethyl)-4-(phenylmethyl)piperazine.

    Reduction: Formation of 2-(2-hydroxyethyl)-4-(phenylethyl)piperazine.

    Substitution: Formation of various esters depending on the substituent used.

Scientific Research Applications

1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylmethyl groups play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-, 1,1-dimethylethyl ester: Lacks the phenylmethyl group.

    1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, methyl ester: Has a methyl ester instead of a tert-butyl ester.

Uniqueness

1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFROGXRPOCQX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131508
Record name 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947275-35-6
Record name 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947275-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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